4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrolidine sulfonyl group, and an azetidinyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This suggests that it might interact with a variety of biological targets, but without specific studies on this compound, it’s hard to say what those targets might be.
Mode of Action
Again, without specific studies, it’s hard to say exactly how this compound interacts with its targets. Compounds with similar structures often work by binding to a specific site on a protein or enzyme, which can either activate or inhibit that protein’s function .
Biochemical Pathways
The exact pathways affected by this compound would depend on its specific targets. Given the presence of the pyrrolidine ring, it’s possible that it could be involved in a variety of pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its size, charge, and the presence of functional groups. This compound contains several functional groups that could potentially affect its ADME properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of a pyrrolidine derivative using sulfonyl chlorides in the presence of a base such as triethylamine.
Azetidinyl Group Formation: The azetidinyl group can be introduced through a cyclization reaction involving appropriate precursors, such as β-lactams, under controlled conditions.
Coupling Reactions: The final step involves coupling the triazole ring with the pyrrolidine sulfonyl and azetidinyl groups using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, potentially altering the biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the triazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-(pyrrolidine-1-sulfonyl)aniline: Shares the pyrrolidine sulfonyl group but lacks the triazole and azetidinyl moieties.
1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Contains a triazole ring but differs in other substituents.
Uniqueness
4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole is unique due to its combination of a triazole ring, pyrrolidine sulfonyl group, and azetidinyl moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5S2/c1-20-12-18-19-17(20)28(24,25)15-10-21(11-15)16(23)13-4-6-14(7-5-13)29(26,27)22-8-2-3-9-22/h4-7,12,15H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPBHOUICGXTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.